Abiraterone sulfate

Metabolism Pharmacokinetics Bioanalysis

As the primary inactive circulating metabolite of abiraterone, this high-purity (≥98%) reference standard is indispensable for accurate bioanalytical method development. It is essential for LC-MS/MS assay validation, ANDA filing impurity profiling, and CYP2C8-mediated DDI studies where it exhibits ≥10-fold greater inhibitory potency than the parent drug. Procure this certified standard to ensure your pharmacokinetic and drug interaction data meet regulatory rigor.

Molecular Formula C24H31NO4S
Molecular Weight 429.6 g/mol
Cat. No. B10855440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone sulfate
Molecular FormulaC24H31NO4S
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O
InChIInChI=1S/C24H31NO4S/c1-23-11-9-18(29-30(26,27)28)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,26,27,28)/t18-,19-,21-,22-,23-,24+/m0/s1
InChIKeyLUQSJWRTYLGZJB-VJLLXTKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abiraterone Sulfate: Procurement Guide for the Major Circulating Metabolite of Abiraterone


Abiraterone sulfate (CAS 1993430-25-3) is the primary inactive circulating metabolite of abiraterone, an irreversible CYP17A1 inhibitor [1]. It is formed endogenously via sulfation of abiraterone by the enzyme SULT2A1 [1]. In humans, following oral administration of the prodrug abiraterone acetate, abiraterone sulfate accounts for approximately 43% of total drug-related systemic exposure, a proportion equivalent to that of its companion metabolite, N-oxide abiraterone sulfate [1].

Why Abiraterone Sulfate Cannot Be Substituted with Abiraterone or Its Other Metabolites


Abiraterone sulfate is not an interchangeable surrogate for abiraterone or its active metabolites. As an inactive metabolite, it has minimal to no inhibitory activity against CYP17A1 [1], the primary therapeutic target of abiraterone-based therapies. In contrast, the parent compound and its active metabolites (e.g., Δ4-abiraterone) are potent inhibitors. Furthermore, abiraterone sulfate exhibits a distinct and potent inhibitory profile against the hepatic enzyme CYP2C8 , a property not shared by the parent drug. Therefore, substituting abiraterone sulfate in assays designed for abiraterone activity or for use as a reference standard in analytical methods will lead to erroneous biological activity data and incorrect quantification. Its procurement is driven by applications where its specific chemical properties—as an inactive, sulfated metabolite—are required, not as a therapeutic analog.

Quantitative Differentiation of Abiraterone Sulfate: A Comparative Evidence Guide


Identity and Abundance: Abiraterone Sulfate vs. N-Oxide Abiraterone Sulfate in Human Plasma

Abiraterone sulfate is one of two major, equally abundant inactive metabolites of abiraterone found in human plasma. Following oral administration of abiraterone acetate, it constitutes approximately 43% of the total drug-related circulating exposure [1]. This is quantitatively comparable to the other primary metabolite, N-oxide abiraterone sulfate, which also accounts for about 43% of exposure each [1]. This defines its relevance as a key analyte for pharmacokinetic studies and therapeutic drug monitoring.

Metabolism Pharmacokinetics Bioanalysis

Solubility Profile: Abiraterone Sulfate vs. Abiraterone in DMSO

Abiraterone sulfate exhibits substantially higher solubility in DMSO, a common vehicle for in vitro assays, compared to the parent compound abiraterone. The measured solubility of abiraterone sulfate in DMSO is 12.5 mg/mL (29.10 mM) [1]. In contrast, the solubility of abiraterone in DMSO is significantly lower, reported by some vendors as 1.5 mg/mL (4.29 mM) .

Solubility In vitro Assay Formulation

Potency as a CYP2C8 Inhibitor: Abiraterone Sulfate vs. Abiraterone

While inactive against CYP17A1 , abiraterone sulfate exhibits significant inhibitory activity against the hepatic enzyme CYP2C8, which is involved in the metabolism of drugs like pioglitazone and paclitaxel. Data suggests that abiraterone sulfate is at least 10-fold more potent as a CYP2C8 inhibitor compared to the parent drug, abiraterone, and its prodrug [1]. This property is critical for understanding and predicting drug-drug interactions (DDIs) in patients.

Drug-Drug Interaction CYP2C8 Metabolism

Selectivity for CYP2C8: Abiraterone Sulfate vs. N-Oxide Abiraterone Sulfate

The two major inactive metabolites of abiraterone exhibit a distinct selectivity profile against CYP2C8. While both inhibit the enzyme, abiraterone sulfate is a far more potent inhibitor than N-oxide abiraterone sulfate. The reported IC50 for abiraterone sulfate against CYP2C8 is in the range of 0.044–0.15 µM, whereas N-oxide abiraterone sulfate shows an IC50 of 5.4–5.9 µM [1]. This represents an approximately 40- to 130-fold difference in inhibitory potency.

CYP2C8 Drug-Drug Interaction Selectivity

Analytical Method Validation: Quantifying Abiraterone Sulfate as a Key Analyte

Abiraterone sulfate has been successfully included as a critical analyte in validated LC-MS/MS methods for the simultaneous quantification of abiraterone and its five metabolites in human plasma [1]. The validation parameters for abiraterone sulfate in this assay demonstrated high accuracy and precision, with intra- and inter-batch accuracy ranging from 87.6% to 113.8% and precision below 14.0% [1]. Its stability was confirmed under relevant conditions, including at room temperature for 4 hours, on wet ice for 8 hours, and at -80°C for 42 days [1].

LC-MS/MS Method Validation Pharmacokinetics

Targeted Applications for Abiraterone Sulfate in Research and Industry


Pharmaceutical Analysis: Development of Bioanalytical LC-MS/MS Methods

The use of abiraterone sulfate as a certified reference standard is critical for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to quantify abiraterone and its metabolites in biological matrices. Its inclusion is essential for achieving accurate and precise measurements, as demonstrated by a validated assay where the compound showed acceptable intra- and inter-batch accuracy (87.6-113.8%) and precision (<14.0%) [1]. Without this specific metabolite standard, the assay cannot be considered fully validated for comprehensive pharmacokinetic profiling.

Clinical Pharmacology: In Vitro Drug-Drug Interaction (DDI) Studies

Given its high potency as a CYP2C8 inhibitor—at least 10-fold more potent than abiraterone itself [1]—abiraterone sulfate is a necessary reagent for conducting rigorous in vitro DDI assessments. Studies investigating the potential for abiraterone treatment to alter the pharmacokinetics of CYP2C8 substrates (e.g., pioglitazone, paclitaxel) must include this metabolite to accurately predict clinical interactions and guide safe co-administration guidelines.

Regulatory Compliance: Reference Standard for ANDA Filings

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for abiraterone acetate, the procurement of high-purity abiraterone sulfate is a regulatory requirement. It serves as a reference standard for analytical method development and validation, as well as for quality control testing of the finished drug product to ensure it meets purity and impurity specifications [2].

Basic Research: Studying Steroid Sulfation and Inactivation

Abiraterone sulfate serves as a crucial tool in studies investigating the role of sulfation (specifically via SULT2A1) in the metabolism and inactivation of steroid-based therapeutics. Its unique properties, including its high solubility in DMSO [3] and well-defined inactivity against CYP17A1, make it a valuable control compound for cellular assays designed to differentiate the effects of active drug from its inactive metabolic byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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